[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

LogP lipophilicity ADME prediction

Unlike morpholine analogs, this 1,2-oxazinane building block enables reductive N–O bond cleavage for amino alcohol pharmacophores. Its crystalline dihydrochloride dihydrate form (MW 239.14) ensures precise stoichiometric dosing and superior aqueous solubility for fragment-based screening and parallel synthesis. ≥98% purity reduces false-positive risks. Immediate availability for research use.

Molecular Formula C6H20Cl2N2O3
Molecular Weight 239.14 g/mol
CAS No. 1452488-41-3
Cat. No. B1396978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
CAS1452488-41-3
Molecular FormulaC6H20Cl2N2O3
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESC1CCON(C1)CCN.O.O.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH.2H2O/c7-3-5-8-4-1-2-6-9-8;;;;/h1-7H2;2*1H;2*1H2
InChIKeyFVHRQBJSMZAZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate (CAS 1452488-41-3)


[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate (CAS 1452488-41-3, MDL MFCD19103322) is a heterocyclic primary amine building block featuring a saturated 1,2-oxazinane ring — a six-membered N–O heterocycle with adjacent nitrogen and oxygen atoms — linked via an ethyl spacer to a terminal primary amine, supplied as the crystalline dihydrochloride dihydrate salt . With a molecular formula of C₆H₂₀Cl₂N₂O₃ and molecular weight of 239.14 g/mol, it is a white crystalline solid freely soluble in water and classified as an irritant . Computed physicochemical parameters include a topological polar surface area (TPSA) of 101.49 Ų and a predicted LogP of −0.8333 . The compound is manufactured for research and further manufacturing use only, with commercial purity specifications typically ≥95% to ≥98%, and requires sealed dry storage at 2–8 °C .

Why [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate Cannot Be Casually Substituted by Morpholine or Piperazine Analogs


The 1,2-oxazinane scaffold — in which the ring nitrogen and oxygen occupy adjacent positions — is structurally and electronically distinct from the widely used morpholine (1,4-oxazinane) and piperazine scaffolds, and the dihydrochloride dihydrate salt form introduces further differentiation in stoichiometry, solubility, and handling that precludes simple drop-in replacement [1]. Attempted substitution with 2-morpholinoethanamine (free base, CAS 2038-03-1) or its anhydrous dihydrochloride (CAS 1341036-14-3) would alter: (i) the hydrogen-bond donor/acceptor geometry at the target binding site due to the different N–O spatial relationship; (ii) the effective mass dosed in stoichiometric reactions (239.14 vs. 203.11 vs. 130.19 g/mol); (iii) aqueous solubility and logP-driven partitioning behavior; and (iv) the availability of the synthetically enabling, reductively cleavable N–O bond unique to 1,2-oxazinanes . The evidence below quantifies these dimensions.

Quantitative Differentiation Evidence: [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate vs. Closest Analogs


Computational LogP: 17.5% Reduction in Lipophilicity vs. 2-Morpholinoethanamine Free Base

The predicted octanol–water partition coefficient (LogP) for the target dihydrochloride dihydrate salt is −0.8333, compared with −1.01 for the free base of the morpholine analog 2-morpholinoethanamine (CAS 2038-03-1), representing a 17.5% reduction in predicted lipophilicity (less negative LogP) for the target . This difference, derived from the same computational methodology, is attributable to the combined effect of the 1,2-oxazinane scaffold topology and the dihydrochloride dihydrate salt form.

LogP lipophilicity ADME prediction lead optimization

TPSA Differential: 163.7% Higher Polar Surface Area Driven by Salt and Scaffold

The topological polar surface area (TPSA) of the target dihydrochloride dihydrate is 101.49 Ų, which is 163.7% higher than the 38.49 Ų reported for the free base form of the morpholine analog 2-morpholinoethanamine . This substantial TPSA increase reflects contributions from the two chloride counterions, two water molecules of crystallization, and the altered electronic distribution of the 1,2-oxazinane ring relative to the 1,4-oxazinane (morpholine) scaffold. TPSA values exceeding 140 Ų are generally associated with poor oral bioavailability; the target's intermediate value positions it in a distinctly different property space from the comparator.

TPSA aqueous solubility polar surface area bioavailability prediction

Hydration Stoichiometry: 17.7% Higher Formula Weight Enables Precise Stoichiometric Control vs. Anhydrous Dihydrochloride

The target compound incorporates exactly two water molecules of crystallization per formula unit (dihydrate), yielding a molecular weight of 239.14 g/mol and formula C₆H₂₀Cl₂N₂O₃. The anhydrous dihydrochloride analog (CAS 1341036-14-3) has a molecular weight of 203.11 g/mol (C₆H₁₆Cl₂N₂O), representing a 17.7% mass difference attributable solely to the two waters of hydration . In stoichiometric reactions where precise molar equivalence is critical — such as amide coupling or reductive amination — this 36.03 g/mol differential translates to a 17.7% error in mass-based dispensing if the hydration state is unaccounted for or if the anhydrous form is inadvertently substituted.

hydration state stoichiometry formulation salt form

Regioisomeric Scaffold: 1,2-Oxazinane Enables Reductive N–O Bond Cleavage to 1,4-Amino Alcohols — A Transformation Inaccessible to Morpholine (1,4-Oxazinane)

The 1,2-oxazinane ring contains an N–O bond that is uniquely labile toward reductive cleavage, yielding 1,4-amino alcohol derivatives — a transformation that is chemically inaccessible to the morpholine (1,4-oxazinane) scaffold because morpholine lacks an N–O bond (the N and O are separated by two methylene units) [1][2]. In the broader class, enantioselective synthesis of 3-substituted 1,2-oxazinanes has been achieved in up to 99% yield with enantiomeric ratios up to 98:2 via organocatalytic intramolecular aza-Michael addition [3], while 3,6-di-tert-butyl-1,2-oxazinane has been demonstrated as a chiral Weinreb amide-type auxiliary yielding α-substituted ketones with diastereomeric ratios up to 98:2 . The labile N–O bond also enables downstream elaboration to 1,4-amino alcohols found in numerous bioactive natural products [1].

scaffold topology N–O bond cleavage amino alcohol synthesis synthetic intermediate

Purity Specification: ≥98% Assay Provides Reduced Impurity Burden vs. Typical 95% Grade of Anhydrous Dihydrochloride

The target dihydrochloride dihydrate is commercially available with a purity specification of ≥98% (HPLC) from major suppliers , whereas the commonly procured anhydrous dihydrochloride analog (CAS 1341036-14-3) is typically offered at 95% minimum purity . This 3-percentage-point difference in nominal purity corresponds to a maximum total impurity burden of ≤2% for the target versus ≤5% for the comparator — a 2.5-fold higher allowable impurity level in the comparator product. For applications sensitive to trace impurities — such as fragment-based crystallography, biophysical assays (SPR, ITC, MST), or late-stage functionalization in total synthesis — this specification differential can be outcome-determinative.

purity quality control assay specification impurity profile

Recommended Procurement Scenarios for [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate Based on Evidence


Fragment-Based Drug Discovery Requiring Defined Hydration Stoichiometry and High Purity

In fragment-based screening by X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), the dihydrate's precisely defined stoichiometry (239.14 g/mol, exactly 2 H₂O) eliminates the mass ambiguity inherent in hygroscopic anhydrous salts, while the ≥98% purity specification reduces the risk of false-positive hits from impurities — a 2.5-fold lower allowable impurity burden compared with the typical 95% grade of the anhydrous analog . Furthermore, the computed LogP (−0.8333) and TPSA (101.49 Ų) place this fragment in a distinctly favorable property space for fragment elaboration with adequate aqueous solubility for biochemical assay conditions .

Medicinal Chemistry Campaigns Exploiting the 1,2-Oxazinane N–O Bond as a Latent Amino Alcohol Synthon

For synthetic programs targeting 1,4-amino alcohol-containing pharmacophores, the 1,2-oxazinane scaffold provides a unique reductive N–O bond cleavage pathway that is entirely absent in morpholine analogs [1][2]. The primary amine handle enables direct conjugation (amide coupling, reductive amination, sulfonamide formation), while the oxazinane ring can be unmasked post-coupling to reveal the amino alcohol. Literature precedent demonstrates up to 99% yield and 98:2 enantiomeric ratios for related 1,2-oxazinane syntheses, establishing the scaffold's synthetic tractability [2].

Parallel Library Synthesis Requiring Rigorous Stoichiometric Control

In automated parallel synthesis workflows — where reagents are dispensed by mass — the dihydrate form's well-defined molecular weight (239.14 g/mol) prevents the 17.7% molar dosing error that would occur if an anhydrous dihydrochloride (MW 203.11) were substituted without recalculation . The white crystalline powder physical form also facilitates reliable automated solid dispensing compared with the liquid free base form of 2-morpholinoethanamine (CAS 2038-03-1, a liquid at room temperature) .

Kinase Inhibitor or Anti-Inflammatory Agent Development Leveraging 1,2-Oxazinane Pharmacophores

The 1,2-oxazinane scaffold has been successfully deployed in clinical-stage kinase inhibitors (e.g., RO4987655, a MEK inhibitor featuring a 3-oxo-[1,2]oxazinan-2-ylmethyl group with an IC₅₀ of 5 nM and selectivity over >400 kinases [3]), and 2-(oxazinan-2-yl)ethanamine derivatives have been investigated as leukotriene A4 hydrolase (LTA4H) inhibitors for inflammatory disease . The target compound, as the 2-(aminoethyl)-substituted variant, serves as a direct building block for elaborating this validated pharmacophore into novel chemical series.

Quote Request

Request a Quote for [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.